Dehydroserine

Description

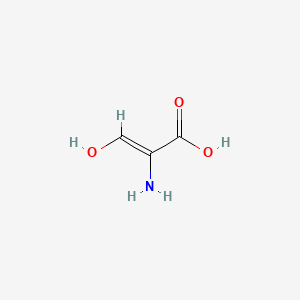

Structure

2D Structure

3D Structure

Properties

CAS No. |

66320-39-6 |

|---|---|

Molecular Formula |

C3H5NO3 |

Molecular Weight |

103.08 g/mol |

IUPAC Name |

(Z)-2-amino-3-hydroxyprop-2-enoic acid |

InChI |

InChI=1S/C3H5NO3/c4-2(1-5)3(6)7/h1,5H,4H2,(H,6,7)/b2-1- |

InChI Key |

WHJXQGXBUYGBMM-UPHRSURJSA-N |

Isomeric SMILES |

C(=C(/C(=O)O)\N)\O |

Canonical SMILES |

C(=C(C(=O)O)N)O |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for Dehydroserine and Analogues

Contemporary Chemical Synthesis Strategies for Dehydroserine Scaffolds

The chemical synthesis of this compound and related α,β-dehydroamino acids has evolved significantly, with modern methodologies offering greater control over stereochemistry and regioselectivity, as well as accommodating a wide range of functional groups. These strategies are crucial for accessing structurally diverse and complex molecules.

Advanced Strecker Synthesis Protocols and Modifications

The Strecker synthesis, a foundational method for producing amino acids, involves the reaction of an aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile. wikipedia.orgmasterorganicchemistry.com While the classic Strecker synthesis yields racemic α-amino acids, numerous modifications have been developed to achieve asymmetric synthesis, which is critical for preparing enantiomerically pure compounds. wikipedia.orgmasterorganicchemistry.comnih.gov

The asymmetric Strecker reaction can be achieved using chiral auxiliaries or chiral catalysts. wikipedia.orgnih.gov For instance, the use of a chiral amine or a chiral ligand for the metal catalyst can induce stereoselectivity in the formation of the aminonitrile intermediate. rsc.org Although direct application to this compound is less commonly reported, the principles of asymmetric Strecker synthesis are applicable to the synthesis of its precursors. The reaction is a powerful tool for generating the α-amino acid core, which can then be further elaborated to the this compound structure.

Recent advancements have focused on developing more practical and scalable catalytic asymmetric Strecker syntheses. These methods aim to reduce catalyst loading, operate at ambient temperatures, and utilize safer cyanide sources. nih.gov The development of supramolecular catalysis and solvent-free conditions has also contributed to more environmentally benign Strecker-type reactions. organic-chemistry.org

Key Features of Modern Strecker Synthesis:

| Feature | Description |

| Asymmetric Induction | Achieved through chiral auxiliaries, chiral catalysts (e.g., titanium, aluminum complexes), or organocatalysts to produce enantiomerically enriched amino acids. wikipedia.orgnih.govorganic-chemistry.org |

| Catalyst Development | Focus on more efficient and robust catalysts that can operate under mild conditions and are tolerant of various functional groups. nih.govorganic-chemistry.org |

| Reaction Conditions | Development of one-pot procedures and use of environmentally friendly solvents or solvent-free conditions. organic-chemistry.org |

| Substrate Scope | Applicable to a wide range of aldehydes and ketones, allowing for the synthesis of diverse amino acid structures. wikipedia.org |

Stereocontrolled and Regioselective Approaches to this compound Formation

Achieving stereocontrol and regioselectivity is paramount in the synthesis of complex molecules containing this compound. kuleuven.bebristol.ac.uk Stereocontrolled synthesis aims to produce a specific stereoisomer, which is often crucial for biological activity. kuleuven.bemagtech.com.cn Regioselective reactions control the position at which a chemical bond is formed, which is essential when multiple reactive sites are present in a molecule. rsc.orgd-nb.info

One common strategy for stereocontrolled synthesis involves the use of chiral starting materials or chiral reagents to direct the stereochemical outcome of a reaction. bristol.ac.ukresearchgate.net For example, the dehydration of β-hydroxyamino esters, such as serine or threonine derivatives, can be controlled to yield either the (E)- or (Z)-isomer of the corresponding α,β-dehydroamino acid. thieme-connect.com The choice of dehydrating agent and reaction conditions plays a critical role in determining the stereoselectivity. thieme-connect.com

Regioselective synthesis is particularly important when dealing with multifunctional molecules. For instance, in the synthesis of complex natural products, it is often necessary to selectively modify one functional group while leaving others intact. d-nb.infobeilstein-journals.org Methodologies such as lithiation/borylation have been developed for the stereocontrolled construction of acyclic motifs that can be later cyclized to form complex ring systems with high stereochemical fidelity. bristol.ac.uk

Synthetic Routes to α,β-Dehydroamino Acid Derivatives Applicable to this compound

A variety of synthetic methods have been developed for the general synthesis of α,β-dehydroamino acid derivatives, which are directly applicable to the preparation of this compound. uminho.ptmagtech.com.cn These methods often start from readily available amino acids or other simple precursors.

One of the most common approaches is the β-elimination reaction of β-hydroxyamino acids like serine and threonine. uminho.pt This dehydration can be effected using a range of reagents, such as diethylaminosulfur trifluoride (DAST), Martin's sulfurane, or by converting the hydroxyl group into a better leaving group followed by base-induced elimination. thieme-connect.com Another strategy involves the condensation of α-keto acids with amides. core.ac.uk

The Horner-Wadsworth-Emmons (HWE) reaction provides a powerful tool for the stereoselective synthesis of α,β-dehydroamino acids. thieme-connect.com By reacting a phosphonate (B1237965) reagent with an appropriate aldehyde, both (E)- and (Z)-isomers can be selectively prepared depending on the protecting groups on the phosphonate. thieme-connect.com

More recently, proline-catalyzed aldol (B89426) condensation reactions of a glycine (B1666218) Schiff base with various aldehydes have emerged as a general and efficient method for synthesizing Z-configured α,β-dehydroamino ester derivatives in high yields. acs.org This method is notable for its broad substrate scope, including readily enolizable aldehydes. acs.org

Common Synthetic Routes to α,β-Dehydroamino Acids:

| Method | Description | Key Features |

| β-Elimination | Dehydration of β-hydroxyamino acids (e.g., serine, threonine). uminho.pt | Widely used, can be stereoselective depending on reagents. thieme-connect.com |

| Condensation | Reaction of α-keto acids with amides. core.ac.uk | Access to a variety of dehydroamino acids. |

| Horner-Wadsworth-Emmons (HWE) Reaction | Reaction of a phosphonate with an aldehyde. thieme-connect.com | Stereoselective synthesis of (E)- or (Z)-isomers. thieme-connect.com |

| Proline-Catalyzed Aldol Condensation | Reaction of a glycine Schiff base with aldehydes. acs.org | High Z-selectivity, broad substrate scope. acs.org |

Synthesis of this compound Esters and Other Key Intermediates

This compound esters can be prepared through various methods. One approach is the direct esterification of this compound, although the unprotected amino acid can be unstable. thieme-connect.com A more common strategy is to synthesize the ester of a protected serine derivative and then introduce the double bond via an elimination reaction. uminho.pt For example, N-acylserine methyl esters can be dehydrated to the corresponding this compound methyl esters. uminho.pt

The synthesis of other key intermediates, such as N-protected this compound derivatives, is also crucial. These intermediates are often used in solid-phase peptide synthesis (SPPS) to incorporate the this compound residue into a peptide chain. The choice of protecting group is critical to ensure compatibility with the SPPS conditions.

Orthogonal Protecting Group Chemistry for this compound Functionalities

Orthogonal protecting groups are essential tools in the synthesis of complex molecules like peptides and natural products, allowing for the selective deprotection of one functional group in the presence of others. jocpr.comorganic-chemistry.org This strategy is particularly important for this compound, which contains multiple reactive functionalities (amino group, carboxyl group, and the double bond).

In the context of peptide synthesis, a common orthogonal protecting group strategy is the use of the Fmoc (9-fluorenylmethyloxycarbonyl) group for the α-amino group and tert-butyl (tBu) based groups for side-chain functionalities. iris-biotech.de The Fmoc group is base-labile, while the tBu group is acid-labile, allowing for their selective removal. iris-biotech.de

For this compound, the amino group is typically protected with a group like Fmoc or Boc (tert-butoxycarbonyl), and the carboxylic acid is often protected as an ester. The choice of protecting groups must be carefully considered to avoid unwanted side reactions with the α,β-unsaturated system. For example, some protecting groups may not be stable under the conditions required for certain transformations of the double bond. The development of novel orthogonal protecting groups continues to expand the synthetic chemist's toolbox for constructing complex molecules containing this compound. nih.govsigmaaldrich.com

Examples of Orthogonal Protecting Groups in Peptide Synthesis:

| Protecting Group | Functional Group Protected | Deprotection Conditions |

| Fmoc | α-Amino group | Base (e.g., piperidine) iris-biotech.de |

| Boc | α-Amino group | Acid (e.g., trifluoroacetic acid) jocpr.com |

| tBu | Carboxyl (side-chain), Hydroxyl (side-chain) | Strong acid (e.g., trifluoroacetic acid) iris-biotech.de |

| Dde/ivDde | Amino (side-chain) | Hydrazine sigmaaldrich.com |

| Mtt/Mmt | Amino (side-chain) | Mild acid (e.g., 1% TFA in DCM) iris-biotech.de |

Chemoenzymatic and Biosynthetic Mimicry in this compound Preparation

Chemoenzymatic synthesis combines the selectivity of enzymatic catalysis with the versatility of chemical transformations to create efficient and sustainable synthetic routes. mdpi.comnih.gov This approach is increasingly being applied to the synthesis of complex molecules, including this compound and its derivatives. nih.govrsc.org

Enzymes can offer unparalleled stereoselectivity and regioselectivity, often under mild reaction conditions. mdpi.com For example, enzymes like hydrolases can be used for the selective deprotection of esters or amides, while oxidoreductases can be employed for selective oxidation or reduction reactions. nih.gov In the context of this compound, enzymes could potentially be used to catalyze the key bond-forming or bond-cleaving steps with high precision.

Biosynthetic mimicry involves designing chemical reactions that imitate the strategies used by nature to construct complex molecules. nih.gov The biosynthesis of many natural products containing α,β-dehydroamino acids involves the post-translational modification of serine or threonine residues within a peptide chain. researchgate.net Mimicking this process in the lab could provide a powerful strategy for installing this compound residues into peptides and proteins. This often involves the chemical conversion of a serine residue to a dehydroalanine (B155165) residue after the peptide has been assembled. ox.ac.uk

The development of chemoenzymatic and biosynthetic mimicry approaches for this compound synthesis is a rapidly advancing field with the potential to provide more efficient, sustainable, and selective routes to this important class of molecules. mdpi.com

Enzymatic Catalysis in Precursor Derivatization for this compound Synthesis

The quest for efficient and stereoselective methods for synthesizing this compound and its analogues has led to the exploration of enzymatic catalysis. Enzymes offer a high degree of specificity and can operate under mild reaction conditions, making them attractive tools for the derivatization of amino acid precursors. The primary enzymatic strategies for generating the dehydroalanine backbone, a core structure in this compound, involve β-elimination reactions catalyzed by various lyases or dehydratases. These enzymes facilitate the removal of a leaving group from the β-carbon of a serine or a related precursor. Additionally, enzymatic resolution techniques are employed to prepare enantiomerically pure precursors, which are then chemically converted to the target dehydroamino acid.

Several enzymes have been identified and characterized for their ability to catalyze the β-elimination of a hydroxyl group from serine or its derivatives, leading to the formation of dehydroalanine. This serves as a direct enzymatic route to the this compound scaffold.

D-Serine Dehydratase: This pyridoxal-5'-phosphate (PLP) and Zn(2+)-dependent enzyme catalyzes the dehydration of D-serine to produce pyruvate (B1213749) and ammonia. nih.govresearchgate.net The reaction proceeds via an α,β-elimination mechanism. portlandpress.com D-serine dehydratase from Saccharomyces cerevisiae (DsdSC) has been shown to be highly enantioselective. researchgate.net While its primary substrate is D-serine, it can also process other substrates like D-threonine and D-allothreonine. nih.gov The kinetic parameters for the D-serine dehydratase-catalyzed decomposition of various serine and threonine isomers have been determined, highlighting the enzyme's substrate specificity. nih.gov

Tryptophan Synthase: This enzyme, typically involved in the final steps of tryptophan biosynthesis, can also catalyze the β-elimination of L-serine to form a dehydroalanine intermediate (specifically, an enzyme-bound amino-acrylate). nih.govmdpi.com The β-subunit of tryptophan synthase (TrpB) utilizes a PLP cofactor to facilitate the β-substitution of serine with indole. nih.gov In the absence of indole, the enzyme can release dehydroalanine, which subsequently hydrolyzes to pyruvate and ammonia. nih.gov The efficiency of this side reaction is generally lower than the canonical tryptophan synthesis. Studies on tryptophanase, a related enzyme, have shown that under specific conditions, such as in the presence of diammonium hydrogen phosphate (B84403), it can even utilize D-serine to synthesize L-tryptophan, proceeding through a dehydroalanine intermediate. mdpi.comscribd.com

NisB Dehydratase: In the biosynthesis of lantibiotics like nisin, the dehydratase NisB is responsible for the dehydration of serine and threonine residues within a precursor peptide to form dehydroalanine and dehydrobutyrine, respectively. pnas.orgnih.govnih.gov The mechanism of NisB is unique and involves the glutamylation of the serine/threonine hydroxyl group, followed by elimination. pnas.orgnih.gov This process requires ATP and Mg(2+) and utilizes glutamyl-tRNA(Glu) as a key component. nih.gov While NisB acts on peptide-bound serine, its relaxed substrate specificity has been explored for the dehydration of non-native peptides, suggesting its potential as a biocatalyst for generating dehydroalanine-containing peptides. nih.govacs.org

The following table summarizes the key aspects of these enzymatic β-elimination reactions for the synthesis of dehydroalanine from serine precursors.

| Enzyme | Source Organism | Precursor Substrate | Co-factors/Reagents | Reaction Conditions | Key Findings/Yield |

|---|---|---|---|---|---|

| D-Serine Dehydratase | Escherichia coli | D-Serine | Pyridoxal-5'-phosphate (PLP) | pH 7.8, 25°C | kcat/Km = 3.4 x 105 M-1s-1nih.gov |

| D-Serine Dehydratase | Saccharomyces cerevisiae | D-Serine | PLP, Zn2+ | pH 8.0, 50 mM HEPES-NaOH buffer | Km = 0.39 mM, kcat = 13.1 s-1researchgate.net |

| Tryptophan Synthase (β-subunit) | Pyrococcus furiosus | L-Serine | PLP | Reaction with L-threonine showed rate of deamination is 8.5-fold faster than with L-serine. nih.gov | Forms a dehydroalanine intermediate. nih.gov |

| Tryptophanase | E. coli | D-Serine | PLP, Diammonium hydrogen phosphate | Optimal temperature 50°C | Can synthesize L-tryptophan from D-serine via a dehydroalanine intermediate, though with lower efficiency than from L-serine. mdpi.comnii.ac.jp |

| NisB Dehydratase | Lactococcus lactis | Peptide-bound L-Serine | ATP, Mg2+, Glutamate, E. coli cell extract/fraction | pH 7.5, 100 mM HEPES buffer | Successfully dehydrates serine residues in a precursor peptide (NisA). nih.gov The enzyme shows relaxed substrate specificity. nih.gov |

An alternative chemoenzymatic approach involves the enzymatic resolution of a racemic precursor, followed by chemical steps to introduce the double bond. This strategy is particularly useful for obtaining enantiomerically pure this compound derivatives.

Acylase I: This enzyme is commonly used for the kinetic resolution of N-acyl-DL-amino acids. In the context of this compound synthesis, a notable application involves the resolution of deuterated serine derivatives. For instance, a synthetic route starting from N-benzyloxycarbonyl-L-serine can produce a β-lactone intermediate. Subsequent hydrogenolysis with deuterium (B1214612) gas yields a racemic mixture of N-benzyloxycarbonyl-deuterated serine. This mixture can then be subjected to enzymatic resolution using Acylase I. The enzyme selectively hydrolyzes the N-acyl group of the L-enantiomer, allowing for the separation of the L-amino acid from the unreacted N-acyl-D-amino acid. The resolved precursor can then be carried forward to synthesize the desired this compound analogue. In one study, this enzymatic resolution step was crucial in obtaining deuterated L-serine with an 85% enantiomeric excess.

The table below details the enzymatic resolution of a serine precursor for this compound synthesis.

| Enzyme | Precursor Substrate | Reaction Type | Key Findings/Yield |

|---|---|---|---|

| Acylase I | Racemic N-benzyloxycarbonyl-deuterated serine | Kinetic Resolution (Hydrolysis) | Used to isolate the L-enantiomer of deuterated serine with 85% enantiomeric excess. |

Elucidation of Dehydroserine Biosynthetic Pathways and Enzymatic Catalysis

Identification and Characterization of Natural Dehydroserine Precursors

The primary and most direct precursor for the biosynthesis of this compound is the proteinogenic amino acid L-serine . mdpi.comwikipedia.org The conversion of L-serine to this compound is a dehydration reaction, where a molecule of water is eliminated from the serine side chain to form a double bond. wikipedia.org

In some biosynthetic routes, precursors to serine itself can be considered indirect precursors to this compound. These include:

3-Phosphoglycerate (3-PG): A central metabolite in glycolysis, 3-PG can be converted to L-serine through a series of enzymatic steps. mdpi.com

Glycine (B1666218): Through the action of serine hydroxymethyltransferase, glycine can be reversibly converted to serine, thereby serving as a precursor. mdpi.com

Furthermore, in the context of specific natural products, modified serine residues can act as immediate precursors. For instance, O-phosphoserine can undergo elimination to form dehydroalanine (B155165), a related dehydroamino acid. While distinct from this compound, the enzymatic logic is similar. In some cases, N-acylated serine derivatives are the substrates for dehydration. uminho.pt

A notable example of a this compound-containing natural product is tundrenone , a bacterial metabolite that incorporates a this compound hydroxy acid moiety. acs.org Another example is found in cyrmenins , which are N-acyldehydrodipeptide methyl esters containing an O-methylthis compound residue. nih.govmdpi.com

Mechanistic Enzymology of this compound Biogenesis

The formation of the this compound residue is a critical step in the biosynthesis of many bioactive peptides. This transformation is catalyzed by specific enzymes that facilitate the dehydration of a serine residue.

The key enzymes responsible for the conversion of serine to this compound are serine dehydratases (also known as L-serine ammonia-lyases). wikipedia.orgwikipedia.org These enzymes belong to the family of lyases that catalyze the cleavage of carbon-oxygen bonds, leading to the formation of a double bond through the elimination of water. wikipedia.org

Many serine dehydratases are pyridoxal phosphate (B84403) (PLP)-dependent enzymes . wikipedia.orgebi.ac.uk PLP, the active form of vitamin B6, acts as a coenzyme in a wide range of reactions involving amino acids. ebi.ac.uk The catalytic mechanism generally involves the formation of a Schiff base between the amino group of the serine substrate and the aldehyde group of PLP. This intermediate facilitates the elimination of the hydroxyl group from the β-carbon of serine, resulting in the formation of an aminoacrylate intermediate, which is essentially this compound bound to the enzyme. This intermediate is then released. wikipedia.org

It is important to note that while some serine dehydratases lead to the formation of pyruvate (B1213749) and ammonia (B1221849) as the final products in catabolic pathways, the this compound intermediate can be channeled into biosynthetic pathways for natural product synthesis. mdpi.comwikipedia.orggenome.jp

Non-ribosomal peptide synthetases (NRPSs) are large, multi-modular enzymes that synthesize a wide array of complex peptides, many of which have therapeutic applications. nih.govbiorxiv.org These enzymatic assembly lines can incorporate both proteinogenic and non-proteinogenic amino acids, including this compound. igem.org

An NRPS module is typically composed of several domains, each with a specific function. The minimal elongation module consists of:

Adenylation (A) domain: Selects and activates a specific amino acid as an aminoacyl-adenylate. nih.gov

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid via a phosphopantetheinyl arm. researchgate.net

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own T domain and the growing peptide chain attached to the T domain of the preceding module. ebi.ac.uk

The incorporation of this compound into a growing peptide chain by an NRPS can occur through two primary mechanisms:

"On-line" modification: A serine residue is first activated and loaded onto a T domain. A specialized modification domain, often a dehydratase or a domain with dehydratase activity, then acts on the T-bound serine to form this compound before it is incorporated into the peptide.

Direct incorporation: An A domain specifically recognizes and activates pre-formed this compound, which is then incorporated into the peptide chain. This is less common.

The modular nature of NRPSs allows for the combinatorial biosynthesis of new peptide analogues. researchgate.net

Cyclodipeptide synthases (CDPSs) are a family of enzymes that produce cyclodipeptides, also known as 2,5-diketopiperazines, which are precursors to a diverse range of bioactive natural products. rug.nlwikipedia.org Unlike NRPSs, CDPSs utilize aminoacyl-tRNAs (aa-tRNAs) as their substrates, directly taking them from the cellular pool used for ribosomal protein synthesis. wikipedia.orgrsc.org

The catalytic cycle of a CDPS involves the binding of two aa-tRNAs. The enzyme then facilitates the formation of two peptide bonds to generate the cyclodipeptide core. wikipedia.org If one of the utilized aa-tRNAs is seryl-tRNA, the resulting cyclodipeptide will contain a serine residue. This serine residue can then be subsequently modified by tailoring enzymes to form a this compound residue within the cyclodipeptide scaffold. For example, the biosynthesis of gliotoxin (B1671588) involves the formation of cyclo(L-Phe-L-Ser) by an NRPS-like enzyme, GliP, which is then further modified. rug.nl While this example is NRPS-based, it illustrates the principle of post-cyclization modification that can also apply to CDPS-derived scaffolds. Recent research has focused on the immobilization of CDPS enzymes to improve their stability and facilitate their use in biocatalytic cascades. biorxiv.org

Non-Ribosomal Peptide Synthetase (NRPS) Modules in this compound Incorporation

Genetic Determinants and Regulatory Elements of this compound Biosynthesis

The production of this compound and the natural products that contain it is controlled at the genetic level. The genes encoding the necessary biosynthetic enzymes are often clustered together on the chromosome, forming a biosynthetic gene cluster (BGC) . igem.org

A typical BGC for a this compound-containing peptide synthesized by an NRPS would include:

The gene(s) for the large, modular NRPS enzyme(s).

Genes for enzymes that synthesize any non-proteinogenic amino acid precursors, if not readily available in the cell.

Genes for tailoring enzymes that modify the peptide backbone, such as dehydratases, oxidases, or methyltransferases.

Genes encoding transporter proteins for exporting the final product.

Regulatory genes that control the expression of the entire cluster. psu.eduwikipedia.org

The regulation of these BGCs is complex and can be influenced by various environmental and cellular signals, such as nutrient availability and quorum sensing. acs.orgwikipedia.org For instance, the expression of some BGCs is silent under standard laboratory conditions and requires specific induction to be activated. researchgate.net Regulatory elements like promoters and transcription factor binding sites are crucial for controlling the timing and level of gene expression within the cluster. nih.govpressbooks.pub In some cases, the activity of biosynthetic enzymes is regulated post-translationally, for example, by serine/threonine protein kinases that phosphorylate and thereby activate or deactivate specific enzymes in the pathway. mdpi.com

Rational Engineering and Heterologous Expression of this compound Biosynthetic Routes

The modular nature of NRPSs and the discovery of BGCs have opened up exciting possibilities for the rational engineering and heterologous expression of biosynthetic pathways to produce novel or modified this compound-containing compounds. nih.govrsc.orgrsc.org

Heterologous expression involves cloning a BGC from its native producer, which may be difficult to cultivate, into a more genetically tractable and robust host organism, such as E. coli or Streptomyces coelicolor. nih.gov This approach can lead to higher yields of the desired compound and provides a platform for pathway engineering.

Rational engineering strategies include:

Domain swapping: Replacing an A domain in an NRPS module with one that recognizes a different amino acid to create a new peptide sequence.

Module swapping or deletion: Entire modules can be exchanged or removed to alter the length and composition of the final product.

Tailoring enzyme modification: Introducing or deleting genes for tailoring enzymes can lead to different modifications of the peptide scaffold.

Promoter engineering: Modifying regulatory elements to enhance the expression of the BGC and increase product titers.

These synthetic biology approaches hold significant promise for the discovery and development of new therapeutic agents based on the this compound scaffold.

Mechanistic Investigations into Dehydroserine Reactivity in Organic Systems

Nuance of Nucleophilic Additions to the Dehydroserine Olefinic Center

The electron-deficient nature of the β-carbon in the this compound framework makes it highly susceptible to attack by a wide range of nucleophiles. These additions are fundamental to the functionalization of the this compound scaffold.

Examination of Conjugate Addition (Michael-Type) Reactions

Conjugate or Michael-type addition is a hallmark reaction of this compound and its derivatives, such as dehydroalanine (B155165) (Dha). csic.eslibretexts.org This reaction involves the 1,4-addition of a nucleophile to the α,β-unsaturated system, driven by the formation of a more stable σ-bond at the expense of a π-bond. libretexts.orgorganic-chemistry.org A variety of nucleophiles, including amines, thiols, and stabilized carbon anions, readily participate in this transformation. mdpi.comlibretexts.org The reaction proceeds through the attack of the nucleophile on the β-carbon, generating a resonance-stabilized enolate intermediate which is subsequently protonated to yield the final adduct. libretexts.org

Research has shown that N,N-diprotected dehydroalanine derivatives react with nitrogen heterocycles, thiols, and amines to provide β-substituted alanines in fair to good yields. libretexts.org The reactivity is, however, sensitive to substitution on the dehydroamino acid backbone; derivatives of didehydroaminobutyric acid react only with stronger nucleophiles in lower yields, while didehydrophenylalanine derivatives are often unreactive. libretexts.org In certain cases, particularly when a tosyl group is used as an N-protectant, the initial addition product can undergo subsequent elimination of the tosyl group to yield a β-substituted α,β-didehydroamino acid derivative. libretexts.orgthieme-connect.com

Radical-based approaches, such as the Giese reaction, have also been successfully applied. beilstein-journals.org A metal-free, photochemical method utilizes a silyl (B83357) radical to generate an alkyl radical from an alkyl bromide, which then adds to the dehydroalanine olefin to form a new C(sp³)–C(sp³) bond. beilstein-journals.org This hydroalkylation can be performed in aqueous solutions like phosphate-buffered saline (PBS), highlighting its potential for bioconjugation applications. beilstein-journals.org

Table 1: Examples of Conjugate Addition to Dehydroalanine (Dha) Derivatives

| Dha Derivative | Nucleophile/Reagent | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| N-Acetyl-Dha-OMe | Benzylamine (B48309) | Water, 15 h | β-Benzylamino-alanine derivative | 91% | researchgate.net |

| N-Boc-N-tosyl-Dha-OMe | Thiophenol | - | β-Phenylthio-alanine derivative | Good | libretexts.org |

| N-Boc-Dha-OMe | 1-Bromoadamantane / TTMS / 4-CN-BP | PBS, Blue LED, rt | β-Adamantyl-alanine derivative | 81% | beilstein-journals.org |

| N-Boc-N-tosyl-Dha-OMe | Imidazole | - | β-(Imidazol-1-yl)alanine derivative | Good | libretexts.org |

Cycloaddition Reactions Involving the this compound Double Bond

The double bond of this compound acts as a dienophile or dipolarophile in various cycloaddition reactions, providing a powerful route to cyclic and heterocyclic structures. organic-chemistry.orglibretexts.orgwikipedia.org These reactions, such as the [4+2] Diels-Alder, [3+2] dipolar, and [2+2] cycloadditions, allow for the rapid construction of molecular complexity with high stereocontrol. libretexts.orglibretexts.orgnih.govrsc.org

While the this compound olefin is a competent partner in these transformations, specific documented examples can be sparse compared to more conventional alkenes. In a [4+2] cycloaddition, the this compound derivative would act as the dienophile, reacting with a conjugated diene. organic-chemistry.orglibretexts.orgwikipedia.org The reaction is facilitated by electron-withdrawing groups on the dienophile, a role fulfilled by the ester and N-acyl groups of the this compound derivative. organic-chemistry.org

[3+2] Dipolar cycloadditions involve the reaction of a 1,3-dipole with the this compound double bond (the dipolarophile) to form a five-membered heterocycle. researchgate.net This class of reaction is a cornerstone for the synthesis of many heterocyclic systems. researchgate.netresearchgate.net

[2+2] Cycloadditions, often promoted photochemically, can furnish highly strained cyclobutane (B1203170) rings. csic.eslibretexts.orgmdpi.com A notable example of a related annulation involves the reaction of the methyl ester of N-tert-butoxycarbonyl, O-(4-toluenesulfinyl)this compound with certain nucleophiles like 4-dimethylaminopyridine, which leads to the formation of a 1,4-dihydropyrazine (B12976148) derivative. chim.it

Electrophilic Transformations of this compound

The enamine-like character of N-acylated this compound makes its double bond electron-rich enough to react with various electrophiles, leading to important functional group transformations.

Stereoselective Epoxidation and Dihydroxylation of the α,β-Unsaturated System

Epoxidation of the this compound double bond introduces a reactive three-membered epoxide ring, creating a valuable synthetic intermediate. libretexts.org Asymmetric epoxidation aims to produce one enantiomer of the epoxide preferentially. catalysis.blogwikipedia.org While the Sharpless asymmetric epoxidation is a benchmark for allylic alcohols, its direct application to this compound is not typical due to substrate requirements. wikipedia.orgyoutube.com However, methods developed for α,β-unsaturated carbonyl compounds, which are electronically similar to this compound derivatives, are more relevant. For instance, iron-catalyzed asymmetric epoxidation of β,β-disubstituted enones has been achieved with high enantioselectivity, suggesting a viable strategy for this compound systems. nih.gov The resulting α,β-epoxyketones can undergo further transformations, such as Lewis acid-mediated rearrangement to form β-ketoaldehydes with all-carbon quaternary centers. nih.gov

Dihydroxylation converts the alkene into a vicinal diol. libretexts.org This transformation can proceed with either syn- or anti-stereochemistry. Syn-dihydroxylation is commonly achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). libretexts.orgmasterorganicchemistry.com The reaction proceeds through a concerted mechanism involving a cyclic osmate or manganate (B1198562) ester, which ensures that both hydroxyl groups are delivered to the same face of the double bond. masterorganicchemistry.comwikipedia.org For enantioselective synthesis, the Sharpless asymmetric dihydroxylation is a powerful method, employing a catalytic amount of OsO₄ in the presence of a chiral quinine-based ligand (e.g., (DHQ)₂-PHAL or (DHQD)₂-PHAL) and a stoichiometric co-oxidant. wikipedia.orgwikipedia.org This allows for the synthesis of chiral diols with high enantiomeric excess. wikipedia.org Anti-dihydroxylation can be achieved via the acid-catalyzed ring-opening of a pre-formed epoxide. libretexts.org

Halogenation and Hydrohalogenation Pathways

The addition of halogens (X₂) or hydrogen halides (HX) across the this compound double bond provides access to β-halo or α-halo-β-hydro amino acid derivatives. The halogenation of dehydroalanine derivatives with reagents like N-bromosuccinimide (NBS) allows for the synthesis of β-bromo dehydroamino acids. thieme-connect.com The stereochemical outcome of the reaction can be controlled by the choice of the nitrogen-protecting group; acetyl or methoxycarbonyl groups tend to yield the Z-isomer, whereas a Boc group favors the E-isomer. thieme-connect.com Fluorination has also been reported using specialized reagents. thieme-connect.com

Hydrohalogenation involves the addition of an acid like HBr or HCl. khanacademy.orgpressbooks.pub The mechanism proceeds via protonation of the alkene to form a carbocation intermediate, which is then attacked by the halide ion. khanacademy.orgmasterorganicchemistry.com In accordance with Markovnikov's rule, the proton adds to the less substituted carbon (the α-carbon), placing the carbocation at the more substituted β-carbon. However, the resonance-stabilizing effect of the nitrogen lone pair complicates this simple picture. The reaction mechanism for α-halogenation of ketones often proceeds through an enol intermediate, which then acts as the nucleophile attacking the halogen. libretexts.orgmasterorganicchemistry.com A similar enol/enamine-based mechanism can be envisioned for this compound derivatives.

Table 2: Halogenation of Dehydroalanine Derivatives

| Substrate | Reagent | Conditions | Product | Stereochemistry | Reference |

|---|---|---|---|---|---|

| N-Acetyl-Dha-OMe | NBS, Et₃N | CH₂Cl₂ | N-Acetyl-β-bromo-Dha-OMe | (Z)-isomer | thieme-connect.com |

| N-Boc-Dha-OMe | NBS, Et₃N | CH₂Cl₂ | N-Boc-β-bromo-Dha-OMe | (E)-isomer | thieme-connect.com |

| N-Fmoc-Dha-ODpm | XeF₂ | - | N-Fmoc-β-fluoro-Dha-ODpm | (E/Z) mixture | thieme-connect.com |

Rearrangement and Tautomerization Phenomena in this compound Structures

The this compound scaffold is prone to various isomerization and rearrangement reactions that are central to its chemical behavior. One of the most fundamental phenomena is enamine-imine tautomerism. core.ac.ukpbworks.com N-acylated this compound exists in an enamine-like form, which can be in equilibrium with its corresponding imine tautomer. core.ac.uknih.gov This tautomerization involves the migration of a proton from the nitrogen to the α-carbon, accompanied by a shift of the double bond. pbworks.com This equilibrium is crucial as it can influence the reactivity and stereochemical integrity of the molecule. core.ac.uknih.gov

This compound derivatives are also involved in more complex skeletal rearrangements. For instance, the reaction of 3-substituted indoles with dehydroalanine derivatives under Lewis acid catalysis can lead to the formation of 2-substituted tryptophans. This transformation is proposed to proceed through a sequence involving alkylation, cyclization, and a C3- to C2-alkyl migration, which is a type of Wagner-Meerwein rearrangement. researchgate.net Additionally, the Hofmann rearrangement of asparagine residues is a known method for generating dehydroalanine units within peptides, proceeding via elimination from an intermediate isocyanate. rsc.org Following conjugate addition reactions, rearrangements have also been observed. For example, the addition of nucleophiles to O-(p-toluenesulfinyl)this compound can be followed by a rearrangement of the sulfinyl group, depending on the reaction conditions. thieme-connect.com

This compound Fragmentation Pathways in Analytical Characterization

The structural elucidation of peptides and proteins by mass spectrometry relies heavily on the predictable fragmentation of the peptide backbone and amino acid side chains upon activation. The presence of modified or non-proteinogenic amino acids, such as this compound (Dhs), can significantly influence these fragmentation pathways. Understanding the specific fragmentation patterns of this compound is crucial for its unambiguous identification and localization within a peptide sequence. This section delves into the mechanistic aspects of this compound fragmentation, with a particular focus on the neutral loss events that serve as diagnostic markers in mass spectrometric analysis.

Analysis of Neutral Loss Events in Mass Spectrometry, Including this compound Fragmentations

In the realm of tandem mass spectrometry (MS/MS), the fragmentation of peptide ions is a well-studied process that provides primary sequence information. nih.gov This fragmentation is often achieved through collision-induced dissociation (CID), where precursor ions are energetically activated by collisions with a neutral gas. rsc.org This process typically leads to the cleavage of the peptide backbone, generating characteristic ion series (such as b and y ions), as well as the loss of small, neutral molecules from the precursor or fragment ions. sepscience.comnih.gov These "neutral loss" events are particularly informative for identifying certain amino acid residues or post-translational modifications. nih.gov

The analysis of neutral losses from peptides containing dehydroamino acids, such as the closely related dehydroalanine (Dha), has revealed unique and diagnostic fragmentation pathways. nih.govnih.gov this compound, with its α,β-unsaturated carbonyl system and a hydroxyl group, is expected to undergo distinct fragmentation reactions, including specific neutral losses.

Research on peptides containing dehydroalanine has demonstrated an enhanced cleavage of the N-Cα bond of the dehydroalanine residue. nih.govnih.gov This specific fragmentation leads to the formation of c- and z-type fragment ions, which are not commonly observed in the CID spectra of standard, even-electron, positively charged peptides. nih.gov This phenomenon, termed the "dehydroalanine effect," serves as a powerful diagnostic tool for identifying and localizing dehydroalanine residues within a peptide chain. nih.govnih.gov Given the structural similarity between dehydroalanine and this compound, it is highly probable that this compound-containing peptides exhibit a similar "this compound effect," with enhanced formation of c- and z-type ions.

In addition to these characteristic backbone cleavages, this compound residues can be expected to undergo neutral loss of small molecules from their side chains. The hydroxyl group of this compound makes it susceptible to the neutral loss of water (H₂O). The loss of water is a common fragmentation pathway for amino acids containing a hydroxyl group, such as serine and threonine. nist.gov Furthermore, the general fragmentation of α-amino acids can involve the loss of carbon monoxide (CO). researchgate.net

The table below summarizes the expected neutral loss events and characteristic fragmentations for this compound based on its structure and the known fragmentation patterns of related compounds.

| Fragmentation Type | Neutral Loss / Fragment Ion | Description | Significance |

|---|---|---|---|

| Backbone Cleavage | c- and z-type ions | Results from the enhanced cleavage of the N-Cα bond of the this compound residue. | Diagnostic for the presence and location of a this compound residue, analogous to the "dehydroalanine effect". nih.govnih.gov |

| Side Chain Neutral Loss | H₂O (Water) | Elimination of the hydroxyl group from the this compound side chain. | A common neutral loss for hydroxyl-containing amino acids. nist.gov |

| General Amino Acid Fragmentation | CO (Carbon Monoxide) | Loss of a carbonyl group, a general fragmentation pathway for amino acids. researchgate.net | A potential, though less specific, fragmentation pathway. |

The this compound residue itself can be a product of the β-elimination of a phosphate (B84403) group from a phosphoserine residue, a reaction often used in phosphoproteomics to facilitate analysis. rsc.org In such cases, the observation of this compound-specific fragmentations can indirectly indicate the original site of phosphorylation.

Integration and Functional Roles of Dehydroserine in Peptides and Proteins

Advanced Chemical Strategies for Dehydroserine Incorporation into Peptidic Architectures

The synthesis of peptides containing the reactive this compound residue requires specialized chemical approaches to ensure efficient incorporation and maintain the integrity of the dehydroamino acid moiety.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, but the inclusion of this compound presents specific challenges that necessitate optimization of standard protocols. researchgate.net The primary difficulty lies in the susceptibility of the α,β-double bond to side reactions during the iterative steps of deprotection and coupling. gyrosproteintechnologies.com

Key optimization strategies include:

Choice of Protecting Groups: The selection of appropriate side-chain protecting groups for other amino acids in the sequence is critical to prevent unwanted reactions with the this compound residue. peptide.com For the this compound itself, derivatives with N,N-diprotection have been developed to enhance stability and facilitate handling during synthesis. uminho.pt

Coupling Reagents: The efficiency of the amide bond formation is crucial. While standard coupling reagents can be used, their performance can be variable. The use of milder coupling agents or optimized reaction conditions, such as controlled heating, can improve yields and minimize side product formation. nih.govunifi.it Recent advancements have explored eco-friendly binary solvent systems to replace traditionally used hazardous solvents like N,N-dimethylformamide (DMF), demonstrating comparable or even improved performance in challenging syntheses. nih.govunifi.it

Microwave-Assisted SPPS: The application of microwave energy can significantly accelerate both coupling and deprotection steps, leading to shorter synthesis times and potentially higher purities. cem.com This is particularly beneficial for complex or "difficult" sequences, which are prone to aggregation. researchgate.net

Minimizing Epimerization: The conditions used for Fmoc group removal (typically piperidine) can sometimes lead to side reactions. The use of alternative bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be faster but requires careful consideration, especially in the presence of sensitive residues like aspartic acid. peptide.com

A significant advancement in SPPS is the development of methods that reduce or eliminate the need for extensive washing steps, thereby decreasing solvent waste and synthesis time. cem.com For instance, the Ultra-Efficient Solid Phase Peptide Synthesis (UE-SPPS) approach utilizes in-situ quenching of excess reagents and controlled evaporation, streamlining the entire process. cem.com

| Parameter | Standard SPPS | Optimized SPPS for this compound |

| Solvent | Typically DMF nih.govunifi.it | Eco-friendly binary mixtures (e.g., DMSO-based) nih.govunifi.it |

| Temperature | Room Temperature | Room Temperature or Elevated (Induction Heating) nih.govunifi.it |

| Coupling Time | Standard | Optimized (often shorter with heating) nih.govunifi.it |

| Washing Steps | Multiple | Reduced or eliminated in advanced methods cem.com |

Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins by joining two unprotected peptide fragments. mdpi.comwikipedia.org The classic NCL reaction involves the chemoselective reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. nih.govbiosyntan.de This reaction forms a native peptide bond at the ligation site. mdpi.comrsc.org

While standard NCL relies on the presence of a cysteine residue, variations of this technique have expanded its applicability. The ability to ligate peptide fragments in aqueous solution under mild conditions makes NCL highly suitable for incorporating sensitive moieties like this compound. nih.gov A this compound-containing peptide fragment, synthesized via SPPS, can be ligated to another peptide segment, allowing for the construction of larger, more complex structures that would be difficult to assemble through a single continuous SPPS run. mdpi.com

The process of NCL involves a transthioesterification step followed by a rapid intramolecular S-to-N acyl shift, which results in the formation of a stable amide bond. wikipedia.org The high chemoselectivity of the reaction ensures that only the desired ligation occurs, even in the presence of other functional groups within the peptide sequences. wikipedia.org

Beyond its direct incorporation, this compound serves as a versatile precursor for the synthesis of various other non-canonical amino acids. uminho.pt The electrophilic nature of the β-carbon in the dehydroalanine (B155165) backbone makes it susceptible to Michael addition reactions. This reactivity allows for the introduction of a wide range of substituents, leading to the formation of β-substituted alanine (B10760859) derivatives. uminho.pt

For example, the addition of nucleophiles such as amines, thiols, or other carbon-based nucleophiles to a this compound derivative can generate a library of novel amino acids. uminho.pt These resulting peptidomimetics, which mimic the structure of natural peptides but contain these modified residues, can exhibit enhanced biological activity, increased stability towards proteolytic degradation, or unique conformational properties. uminho.ptmmsl.cz

Application of Native Chemical Ligation (NCL) and Related Bioconjugation Techniques

Biological Mechanisms of this compound Analogue Incorporation into Polypeptides

In addition to chemical synthesis, biological systems can be engineered to incorporate this compound and its analogues into proteins, offering a powerful route to produce modified proteins in living cells.

Genetic code expansion is a revolutionary technology that enables the site-specific incorporation of non-canonical amino acids (ncAAs), including dehydroamino acids, into proteins during ribosomal translation. ukri.orgethz.choregonstate.edu This is achieved by repurposing a codon, typically a stop codon like the amber codon (UAG), to encode for the ncAA. ethz.ch

The key components of this system are an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). ethz.choregonstate.edu The aaRS is engineered to specifically recognize and charge the desired ncAA onto the orthogonal tRNA. This charged tRNA then delivers the ncAA to the ribosome in response to the repurposed codon in the messenger RNA (mRNA) sequence. oregonstate.edu

The development of polyspecific aaRS mutants, such as those derived from the pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina mazei, has broadened the scope of ncAAs that can be incorporated. frontiersin.org This technology not only allows for the precise placement of a dehydroamino acid within a protein sequence but also opens the door for incorporating a vast array of other ncAAs with diverse functionalities. ukri.orgfrontiersin.org

Nature has evolved its own strategies for installing dehydroamino acids into natural products, particularly in a class of ribosomally synthesized and post-translationally modified peptides (RiPPs). nih.gov The biosynthesis of many complex natural products involves the enzymatic modification of a precursor peptide. rsc.org

In the case of some RiPPs, serine and threonine residues within the precursor peptide are enzymatically dehydrated to form dehydroalanine (Dha, from serine) and dehydrobutyrine (Dhb, from threonine), respectively. nih.gov These dehydroamino acid residues are often key intermediates in the biosynthesis of complex cyclic structures and other modifications found in the final natural product. nih.gov For example, in the biosynthesis of some lanthipeptides, the dehydroamino acid residues react with nearby cysteine residues to form the characteristic thioether cross-links. nih.gov

While the specific biosynthetic pathway for cyrmenins is not detailed in the provided search results, the general principle of this compound formation in RiPPs involves enzyme-catalyzed dehydration of serine residues. This process is a common strategy employed by microorganisms to generate structural diversity and potent biological activity in their natural products. nih.gov

Genetic Code Expansion Technologies for Non-Canonical Dehydroamino Acid Integration

Conformational Dynamics and Structural Perturbations Induced by this compound Residues

The incorporation of a this compound (ΔSer) residue into a peptide chain introduces significant conformational constraints due to the sp² hybridization of its α-carbon. This planarity around the Cα=Cβ double bond and the flanking amide groups fundamentally alters the local and global structure of peptides, influencing their secondary structure, stability, and ultimately, their biological function. researchgate.net

Influence on Peptide Secondary Structure and Helical Propensities

The presence of an α,β-dehydroamino acid like this compound can either stabilize or destabilize specific secondary structures depending on its position within the peptide sequence. The planar nature of the dehydroamino acid residue restricts the available conformational space, often forcing the peptide backbone into well-defined structures.

Research on model peptides has demonstrated that the placement of a dehydroamino acid is a critical determinant of the resulting conformation. A comparative study using peptides containing dehydroamino acids (ΔAAs) at different positions revealed their profound impact on secondary structure. nih.gov When a dehydroamino acid was substituted for an Aib residue at the N-terminus of an incipient 3(10)-helical peptide, the resulting molecules maintained the 3(10)-helical structure. nih.gov In contrast, when the dehydroamino acid was installed at the third position of the same peptide, it induced a preference for a β-sheet-like conformation. nih.gov This highlights the positional dependence of the structural effects induced by these residues.

The introduction of dehydroamino acids can also affect the proteolytic stability of peptides. In studies, dehydroamino acids like (Z)-ΔAbu and ΔVal were shown to increase resistance to proteolysis when placed at certain positions within a peptide sequence. nih.gov This increased stability is a desirable trait in the development of peptide-based therapeutics.

| Peptide Modification | Position of ΔAA | Observed Conformation | Reference |

| Replacement of Aib | N-terminus (Position 1) | Maintained 3(10)-helix | nih.gov |

| Replacement of Aib | Internal (Position 3) | Preferred β-sheet-like | nih.gov |

Detailed Conformational Studies of this compound Derivatives (e.g., O-Methylthis compound)

Detailed conformational analyses of this compound derivatives provide deeper insight into the structural behavior of this class of amino acids. O-Methylthis compound [ΔSer(Me)], a unique dehydroamino acid found in the antifungal natural products known as Cyrmenins, has been the subject of such studies. nih.govmdpi.com Cyrmenins are dehydrodipeptides that contain (Z)-O-methylthis compound, and their antifungal activity is linked to the β-methoxyacrylate unit within this residue. nih.govnih.gov

Conformational analysis of a model compound, Ac-(Z)-ΔSer(Me)-OMe, was performed using quantum chemical calculations, single-crystal X-ray diffraction, and FT-IR spectroscopy to understand its intrinsic conformational preferences. nih.gov The study focused on the Ramachandran angles (φ, ψ) which define the backbone conformation.

The calculations revealed several possible low-energy conformations. For an isolated molecule (in vacuo), the extended C5 conformation (φ, ψ ≈ -180°, 180°) is the most stable. nih.govmdpi.com However, in polar environments like water, the energy landscape shifts, and the β-conformation becomes equally populated with the C5 conformation. mdpi.com The crystal structure of Ac-(Z)-ΔSer(Me)-OMe confirmed the presence of the β-conformation, which is stabilized by stronger intermolecular hydrogen bonds. nih.govmdpi.com

A key finding from these studies is that the β-methoxyacrylate structural motif, which is crucial for biological activity, tends to maintain a planar geometry regardless of the specific backbone conformation (φ, ψ) adopted by the ΔSer(Me) residue. nih.gov The torsion angle defining the planarity of this unit was found to deviate by no more than 20° from an ideal planar structure across the different stable conformations. nih.gov This structural rigidity is thought to be essential for the antifungal properties of Cyrmenins.

Table of Conformational Data for Ac-(Z)-ΔSer(Me)-OMe

| Conformation | Environment | Torsion Angles (φ, ψ) | Key Features | Reference |

|---|---|---|---|---|

| C5 | In vacuo (isolated molecule) | ~ -180°, 180° | Lowest energy conformation, stabilized by internal hydrogen bonds and π-electron cross-conjugation. | nih.govmdpi.com |

| β | Crystal state, Polar solvent (water) | ~ -69°, 174° | Favored in polar environments due to stronger intermolecular hydrogen bonding. | nih.govmdpi.com |

| α | Calculated | ~ -60°, -30° | Helical conformation, higher in energy. | nih.gov |

| β2 | Calculated | ~ -150°, 0° | Higher in energy. | nih.gov |

This detailed analysis underscores the complex interplay between the intrinsic properties of the this compound residue, its local chemical environment, and the resulting peptide conformation. The planarity and unique electronic characteristics of this compound and its derivatives make them powerful tools for influencing peptide structure and function.

Computational Chemistry and Theoretical Modeling of Dehydroserine

Quantum Mechanical and Molecular Dynamics Simulations of Dehydroserine Systems

Quantum mechanical (QM) and molecular dynamics (MD) simulations are powerful tools for exploring the behavior of molecules like this compound. nih.govnih.gov QM methods, such as Density Functional Theory (DFT), are used to calculate the electronic structure and energies of molecules with high accuracy. MD simulations, on the other hand, model the movement of atoms over time, providing a dynamic picture of molecular behavior and interactions. nih.govnih.gov

High-Level Conformational Energy Landscape Exploration

The function and reactivity of a molecule are intrinsically linked to its three-dimensional structure. Computational methods allow for the exploration of the conformational energy landscape, which maps the potential energy of a molecule as a function of its atomic coordinates. nih.govnih.govresearchgate.net

Enhanced-sampling MD simulations are a valuable technique for mapping the free-energy landscape of proteins and other molecules, revealing the structures, kinetics, and thermodynamics of conformational changes. elifesciences.org These simulations can identify transiently formed, sparsely populated alternative conformations that are difficult to characterize experimentally. elifesciences.org For instance, metadynamics simulations can be employed to construct a two-dimensional free energy landscape, revealing different conformational states and the energy barriers between them. mdpi.com The convergence of these simulations is crucial and can be checked by comparing landscapes generated from different simulation times. mdpi.com The analysis of these landscapes can reveal that the unbound states of a molecule often possess greater entropy than the bound states. nih.gov

The following table provides a conceptual overview of data that can be derived from conformational energy landscape explorations:

| Conformational State | Relative Free Energy (kcal/mol) | Key Dihedral Angles (degrees) | Population (%) |

| Global Minimum | 0.0 | Ψ: 150, Φ: -160 | 75 |

| Local Minimum 1 | 2.5 | Ψ: -60, Φ: -70 | 20 |

| Local Minimum 2 | 4.0 | Ψ: 60, Φ: 70 | 5 |

Note: The values presented in this table are illustrative and represent the type of data obtained from high-level conformational energy landscape explorations.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical reactivity. numberanalytics.com DFT calculations are frequently used to investigate the electronic properties of molecules. ekb.egnih.gov Key descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is a critical parameter, with a larger gap indicating higher kinetic stability and lower chemical reactivity. mdpi.com

Other important reactivity descriptors include:

Ionization Potential (Eion): Related to the HOMO energy. mdpi.com

Electron Affinity (Eaff): Proportional to the LUMO energy. mdpi.com

Chemical Hardness (η) and Softness (S): Measures of resistance to change in electron distribution. ekb.eg

Electronegativity (χ): The power of an atom to attract electrons. ekb.eg

Electrophilicity (ω): A measure of the ability of a species to accept electrons. ekb.eg

These descriptors help in understanding and predicting the reactivity of different sites within a molecule. For example, a good nucleophile is characterized by lower values of electronegativity and electrophilicity, while a good electrophile has high values for these descriptors. mdpi.com The Fukui function is another useful descriptor for identifying the most reactive sites for nucleophilic or electrophilic attack. numberanalytics.com

The table below illustrates typical electronic structure and reactivity descriptors that can be calculated for a molecule like this compound.

| Descriptor | Calculated Value (illustrative) | Interpretation |

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital |

| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 5.3 eV | Indicates high kinetic stability |

| Chemical Hardness (η) | 2.65 eV | Resistance to deformation of electron cloud |

| Electronegativity (χ) | 3.85 eV | Measure of electron-attracting power |

| Electrophilicity Index (ω) | 2.79 eV | Propensity to accept electrons |

Note: These values are for illustrative purposes and would be determined through specific quantum mechanical calculations.

Computational Elucidation of this compound Reaction Mechanisms

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including those involving this compound. arxiv.orgrsc.org By modeling the reaction pathway, researchers can identify key intermediates and transition states. smu.edu

Transition State Characterization and Reaction Pathway Analysis

Understanding a chemical reaction requires identifying the transition state, which is the highest energy point along the reaction coordinate. nih.govims.ac.jp Computational methods are essential for characterizing these transient structures. ims.ac.jpnih.gov The process often involves locating stationary points on the potential energy surface, corresponding to reactants, products, and transition states. smu.edu

The Intrinsic Reaction Coordinate (IRC) method is then used to connect the transition state to the reactants and products, confirming that it is the correct transition state for the reaction of interest. smu.edunih.gov The analysis of the reaction path can be further refined by partitioning it into distinct phases, such as a contact phase, a preparation phase, transition state phases, and a product adjustment phase. smu.edu This provides a detailed, step-by-step understanding of the chemical transformation. smu.edu

The following table conceptually outlines the characterization of a transition state for a hypothetical reaction involving this compound.

| Parameter | Value (illustrative) | Description |

| Activation Energy (Ea) | 15.2 kcal/mol | The energy barrier for the reaction to occur. |

| Imaginary Frequency | -350 cm-1 | Confirms the structure is a true transition state. |

| Key Bond Distances | Cα-Nu: 2.1 Å, Cβ-H: 1.5 Å | Distances of forming and breaking bonds at the transition state. |

Note: The data in this table is hypothetical and serves to illustrate the outputs of transition state characterization.

Kinetic and Thermodynamic Profiling of this compound Transformations

Computational methods can provide valuable insights into the kinetic and thermodynamic aspects of chemical reactions. nih.govnih.govrsc.orgwikipedia.org By calculating the energies of reactants, products, and transition states, the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction can be determined. nih.gov

Kinetic control favors the product that is formed fastest (lowest activation energy), while thermodynamic control favors the most stable product (lowest Gibbs free energy). wikipedia.org Reaction conditions such as temperature can influence whether a reaction is under kinetic or thermodynamic control. wikipedia.org Computational profiling can help predict the outcome of a reaction under different conditions. nih.gov For instance, thermodynamic parameters can indicate whether a transformation is spontaneous, exothermic, or endothermic. nih.gov

The table below provides an example of a kinetic and thermodynamic profile for a hypothetical transformation of this compound.

| Parameter | Product A (Kinetic) | Product B (Thermodynamic) |

| Activation Energy (ΔG‡) | 12 kcal/mol | 18 kcal/mol |

| Gibbs Free Energy of Reaction (ΔGrxn) | -5 kcal/mol | -10 kcal/mol |

| Enthalpy of Reaction (ΔHrxn) | -7 kcal/mol | -12 kcal/mol |

| Entropy of Reaction (ΔSrxn) | -6.7 cal/mol·K | -6.7 cal/mol·K |

Note: This table presents illustrative data for a hypothetical reaction to demonstrate the principles of kinetic and thermodynamic profiling.

In Silico Design and Virtual Screening of this compound-Based Molecules

Computational approaches are increasingly used in the early stages of drug discovery and materials science for the design and screening of new molecules. nih.govmdpi.com In silico methods allow for the rapid evaluation of large libraries of compounds, prioritizing those with the most promising properties for further experimental investigation. mdpi.comunar.ac.id

Virtual screening can be performed using techniques like molecular docking, which predicts the binding affinity and orientation of a ligand to a target protein. mdpi.comnih.govfrontiersin.org This is particularly useful for identifying potential inhibitors or modulators of biological targets. mdpi.comfrontiersin.org The process often involves multiple stages of filtering, starting with high-throughput virtual screening followed by more refined docking protocols. frontiersin.org

Structure-based drug design utilizes the three-dimensional structure of a target to design novel molecules with improved binding affinity and specificity. frontiersin.orgnih.gov This can involve modifying an existing ligand or designing a new one from scratch. frontiersin.org Computational tools can also predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed compounds, helping to identify candidates with favorable drug-like characteristics. nih.govnih.gov

The following table illustrates the type of data generated during a virtual screening campaign for this compound-based molecules against a hypothetical protein target.

| Compound ID | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) | Key Interacting Residues |

| DHS-001 | -9.8 | 50 nM | Tyr88, Phe227, Lys101 |

| DHS-002 | -9.5 | 80 nM | Tyr181, Trp229 |

| DHS-003 | -9.2 | 120 nM | Tyr88, Phe227 |

| DHS-004 | -8.9 | 200 nM | Tyr181, Lys101 |

Note: The data presented is illustrative of results from a virtual screening study.

Dehydroserine As a Foundational Component for Chemical Probes in Biological Research

Rational Design and Synthesis of Dehydroserine-Derived Chemical Probes

The rational design of chemical probes derived from this compound hinges on its electrophilic nature, which allows for covalent modification of target biomolecules. nih.gov The synthesis of these probes often involves incorporating a reporter group, such as a fluorophore or a biotin (B1667282) tag, and a linker, in addition to the this compound "warhead." chemicalprobes.org This tripartite structure enables the detection and enrichment of proteins that interact with the probe. chemicalprobes.org Synthetic strategies to create this compound and its derivatives include the dehydrohalogenation of β-haloserine precursors and one-pot esterification/elimination methods.

Activity-based probes (ABPs) are a class of chemical probes that covalently bind to the active sites of specific enzymes, providing a snapshot of their functional state. thermofisher.compnnl.gov this compound's electrophilic character makes it an ideal scaffold for the "warhead" component of ABPs, which often target nucleophilic residues in enzyme active sites. chemicalprobes.org These probes are designed to be mechanism-based and active-site-directed, allowing them to report on the occupancy of active sites by specific binders. nih.gov The development of this compound-based ABPs has been instrumental in profiling the activity of various enzyme classes. For instance, a dehydroalanine (B155165) (Dha)-based ubiquitin (Ub) E2 conjugate ABP was developed using a sequential dehydroalanine formation strategy to target HECT E3 ubiquitin ligases. rsc.org

Key Features of Activity-Based Probes (ABPs):

| Feature | Description |

| Warhead | A reactive group, often an electrophile like this compound, that covalently binds to a target enzyme. chemicalprobes.org |

| Linker | A spacer that connects the warhead to the reporter tag and can influence probe selectivity. chemicalprobes.org |

| Reporter Tag | A group (e.g., biotin, fluorophore) that enables detection and/or enrichment of the probe-labeled protein. chemicalprobes.org |

Structural analogues of this compound, such as dehydrobutyrine (Dhb), offer alternative functionalities for probe development. Dehydrobutyrine is formed from threonine residues through a post-translational modification catalyzed by bacterial phosphothreonine lyases. nih.govh1.co While both dehydroalanine (Dha) and Dhb are electrophilic, Dhb is generally less reactive than Dha due to increased steric hindrance. h1.co This difference in reactivity has been exploited in the development of specific probes. For example, a nucleophilic phosphine (B1218219) probe was shown to effectively label Dhb-containing proteins that were resistant to modification by thiol or amine nucleophiles. nih.gov This phospha-Michael addition reaction has proven useful for detecting Dhb-modified proteins in complex biological samples. nih.govh1.co

Activity-Based Probe (ABP) Development Utilizing this compound Reactivity

Advanced Applications of this compound Probes in Biological Systems

This compound-derived probes have become indispensable tools for interrogating a wide range of biological phenomena at the molecular level. Their applications span from the detailed analysis of enzyme function to the broad-scale study of cellular signaling networks.

A significant application of this compound-based probes is in the mapping of enzyme active sites and the elucidation of catalytic mechanisms. nih.gov By covalently modifying active site residues, these probes can help identify key amino acids involved in catalysis. nih.gov Activity-based protein profiling (ABPP) using such probes allows for the functional annotation of enzymes in complex proteomes. nih.gov For example, sulfonate ester probes, which are also electrophilic, have been used to label a variety of catalytic residues in different enzymes, demonstrating the versatility of this approach for mechanistic studies. nih.gov This strategy allows for the simultaneous identification of protein targets and the specific residues labeled by the probes, streamlining the process of enzyme characterization. nih.gov

Post-translational modifications (PTMs) are crucial for regulating protein function, and this compound-derived probes have emerged as valuable tools for their detection and study. cytoskeleton.com Dehydroalanine and dehydrobutyrine themselves are PTMs that result from the elimination of phosphate (B84403) from phosphoserine and phosphothreonine residues, respectively. nih.govh1.co Probes that react with these dehydroamino acids can be used to identify proteins that have undergone this specific modification. For instance, the aforementioned phosphine probe for dehydrobutyrine was used to identify histone H3 as a previously unknown target of phospholyases in mammalian cells. nih.govh1.co This highlights the power of chemical probes in discovering novel PTMs and their protein targets.

Common Methods for PTM Detection:

| Method | Principle | Application |

| Immunoprecipitation (IP) | Uses antibodies to enrich for proteins with a specific PTM. cytoskeleton.com | Enrichment of low-abundance PTMs for subsequent analysis. |

| Mass Spectrometry | Identifies and quantifies PTMs based on mass shifts in peptides. cytoskeleton.com | Unbiased, large-scale identification of PTMs and their sites. |

| Immunofluorescence | Utilizes fluorescently labeled antibodies to visualize the localization of PTMs within cells. nih.gov | Studying the spatial distribution of global PTM changes. |

Small molecule probes, including those derived from this compound, are critical for dissecting complex cellular pathways and molecular interaction networks. nih.gov These chemical tools can be used to perturb specific protein functions and observe the downstream effects on cellular processes. nih.gov By providing insight into the mechanistic action of small molecules, these probes can help to understand how proteins within a pathway regulate signaling. nih.gov The ability to use these probes in living cells allows for the real-time monitoring of cellular events and signaling dynamics. fluorofinder.com Furthermore, advanced techniques like frequency- and spectrally-tuned multiplexing (FASTM) enable the simultaneous recording of multiple signaling events, providing a more comprehensive view of cellular responses. elifesciences.org

Detection and Study of Post-Translational Modifications

Strategies for Bioorthogonal Ligation and Tagging of this compound Probes

The this compound (Dhs) residue, characterized by its electrophilic α,β-unsaturated carbonyl system, serves as a versatile anchor for the covalent attachment of reporter molecules, affinity tags, or other functional probes. The unique reactivity of this unnatural amino acid allows for site-specific labeling within complex biological environments through various bioorthogonal ligation strategies. These methods are designed to be highly selective, proceeding efficiently under physiological conditions without interfering with native biochemical processes. nih.gov The primary strategies revolve around nucleophilic additions to the this compound double bond, with other bioorthogonal reactions also holding potential for future applications.

The principal mechanism for labeling this compound probes is the Michael addition reaction, a conjugate addition of a nucleophile to the β-carbon of the α,β-unsaturated system. mdpi.com This reaction is robust, chemoselective, and can be performed in aqueous buffers, making it highly suitable for biological applications. mdpi.com

Thiol-Michael Addition

The most prevalent strategy for tagging this compound residues involves the Michael addition of thiol-containing nucleophiles. mdpi.comnih.gov Thiols are excellent nucleophiles for this purpose and react readily with the electron-deficient double bond of this compound. nih.gov This reaction forms a stable thioether bond, effectively and irreversibly ligating the probe to the target molecule. thermofisher.com

A key application of this strategy is in the field of proteoglycomics, through a method known as β-elimination followed by Michael addition (BEMAD). scispace.comnih.gov In this process, glycosaminoglycan (GAG) chains are first cleaved from serine residues under basic conditions, which results in the in situ formation of a this compound residue. scispace.com A thiol-containing probe, such as dithiothreitol (B142953) (DTT) or biotin pentylamine (BPA), is then added. nih.gov The thiol group of the probe attacks the newly formed this compound, creating a stable, tagged peptide. scispace.com This not only allows for the identification of glycosylation sites but also provides an affinity handle (e.g., biotin for avidin-based purification) for downstream analysis. nih.gov

Table 1: Thiol-Based Probes for this compound Tagging via Michael Addition

| Probe Molecule | Type of Tag | Purpose of Ligation | Research Context |

| Dithiothreitol (DTT) | Thiol Affinity Handle | Stabilization of peptide, introduction of a mass tag, and providing a thiol handle for affinity chromatography. scispace.comnih.gov | Proteoglycan analysis, mapping of O-GlcNAc modifications. scispace.comresearchgate.net |

| Biotin Pentylamine (BPA) | Affinity Tag | Stabilization of peptide and introduction of a biotin tag for high-affinity avidin-based purification and detection. scispace.comnih.gov | Identification of post-translational modification sites. researchgate.net |

| Cysteine | Amino Acid | Creation of thioether cross-links in ribosomally synthesized peptides, forming lantibiotic structures. nih.gov | Study of natural product biosynthesis. |

| Thiol-containing Fluorophores | Fluorescent Probe | Visualization and tracking of proteins or other biomolecules containing this compound. nih.gov | Live-cell imaging and fluorescence-based assays. |

Phospha-Michael Addition

As an alternative to thiols, phosphines have emerged as effective nucleophiles for reaction with dehydroamino acids in a phospha-Michael reaction. researchgate.netescholarship.org Research has shown that nucleophilic phosphine probes can successfully label dehydroalanine (Dha) and dehydrobutyrine (Dhb), particularly in cases where the residues were resistant to modification by thiol or amine nucleophiles under mild, aqueous conditions. researchgate.net This strategy involves the addition of an alkyl phosphine across the double bond of the dehydroamino acid. researchgate.net Given the structural similarity, this method is directly applicable to this compound-containing probes, offering a valuable alternative for bioorthogonal ligation, especially when orthogonality to native thiols is required.

Other Potential Bioorthogonal Strategies

While Michael addition is the most established method for this compound ligation, other classes of bioorthogonal reactions offer potential avenues for tagging. Cycloaddition reactions, which are central to bioorthogonal chemistry, involve the reaction of a π-system with another to form a cyclic product. libretexts.orglibretexts.org

Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloadditions: This is one of the fastest bioorthogonal reactions, typically involving a tetrazine reacting with a strained alkene or alkyne. nih.govethz.ch While this compound itself is not a strained alkene, it could potentially be functionalized with a suitable dienophile to participate in such reactions, or a this compound-containing peptide could be reacted with a probe bearing both a tetrazine and a secondary functional group.